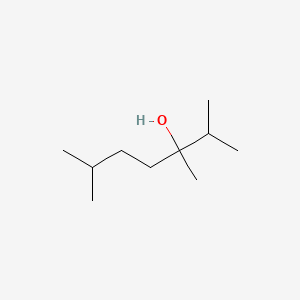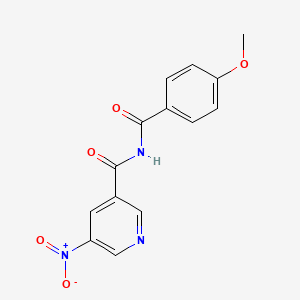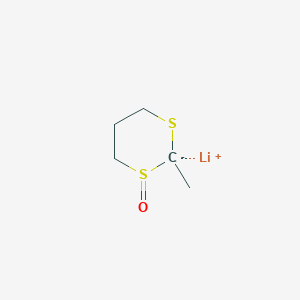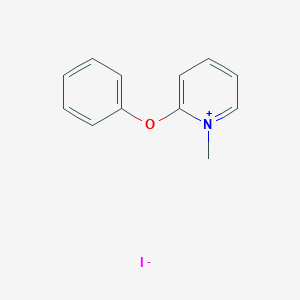
1-Methyl-2-phenoxypyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenoxypyridin-1-ium iodide is an organic compound with the molecular formula C12H12INO It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is methylated and the 2-position is substituted with a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenoxypyridin-1-ium iodide typically involves the quaternization of 2-phenoxypyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Phenoxypyridine+Methyl iodide→1-Methyl-2-phenoxypyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-phenoxypyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Phenol derivatives.
Reduction: Dihydropyridine derivatives.
Scientific Research Applications
1-Methyl-2-phenoxypyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form ionic complexes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenoxypyridin-1-ium iodide involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The phenoxy group can participate in π-π stacking interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 1-Methyl-2-hydroxypyridinium iodide
- 1-Methyl-4-phenoxypyridinium iodide
Uniqueness
1-Methyl-2-phenoxypyridin-1-ium iodide is unique due to the presence of the phenoxy group at the 2-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
58801-92-6 |
|---|---|
Molecular Formula |
C12H12INO |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
1-methyl-2-phenoxypyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NO.HI/c1-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
QBPXLEWFSVANIF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1OC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
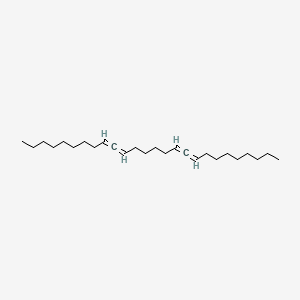
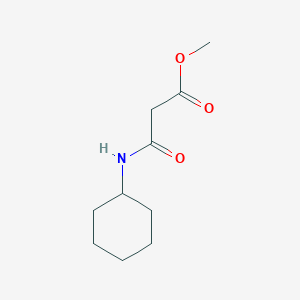
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

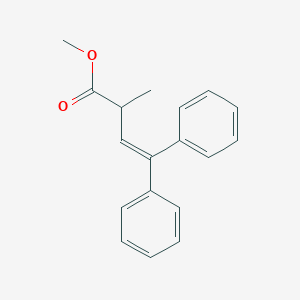
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
